

1-Bromo-2-chloro-4-methyl-5-nitrobenzene chemical properties

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Compound of Interest

Compound Name: 1-Bromo-2-chloro-4-methyl-5-nitrobenzene

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An In-Depth Technical Guide to **1-Bromo-2-chloro-4-methyl-5-nitrobenzene**

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **1-Bromo-2-chloro-4-methyl-5-nitrobenzene**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the compound's core chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific principles.

Introduction and Strategic Importance

1-Bromo-2-chloro-4-methyl-5-nitrobenzene is a polysubstituted aromatic compound whose strategic importance lies in its versatile chemical architecture. The presence of multiple, distinct functional groups—a nitro group, a bromine atom, and a chlorine atom—on a toluene backbone makes it a highly valuable precursor for the synthesis of complex molecular targets. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the halogen substituents provide orthogonal handles for a variety of coupling and substitution reactions. This unique combination allows for sequential and site-selective modifications, a critical requirement in the multi-step synthesis pathways common in pharmaceutical and agrochemical research.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The following identifiers and structural representation define **1-Bromo-2-chloro-4-methyl-5-nitrobenzene**.

- IUPAC Name: **1-bromo-2-chloro-4-methyl-5-nitrobenzene**[\[1\]](#)
- CAS Number: 1126367-34-7[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₇H₅BrCINO₂[\[1\]](#)
- Canonical SMILES: CC1=CC(=C(C=C1--INVALID-LINK--[O-])Br)Cl[\[1\]](#)
- InChIKey: AYBMAXWOTGLSBQ-UHFFFAOYSA-N[\[1\]](#)

Caption: Molecular structure of **1-Bromo-2-chloro-4-methyl-5-nitrobenzene**.

Physicochemical and Computed Properties

The physical and computed properties of a molecule are critical predictors of its behavior in various chemical and biological systems, influencing factors such as solubility, reactivity, and membrane permeability.

Property	Value	Source
Molecular Weight	250.48 g/mol	[1]
Monoisotopic Mass	248.91922 Da	[1]
XLogP3	3.4	[1]
Topological Polar Surface Area (TPSA)	45.8 Å ²	[1]
Hydrogen Bond Donors	0	[3]
Hydrogen Bond Acceptors	2	[3]
Rotatable Bonds	1	[3]

- Expert Interpretation: The XLogP3 value of 3.4 suggests that the compound is lipophilic and will exhibit low solubility in water but good solubility in many organic solvents.[1][3] The TPSA of 45.8 Å² is within the range often associated with good cell permeability, making its derivatives potentially interesting for drug discovery applications. The absence of hydrogen bond donors and the presence of two acceptors will govern its interaction with other molecules.[3]

Spectral Characterization

Structural elucidation and purity assessment rely heavily on spectroscopic methods. For **1-Bromo-2-chloro-4-methyl-5-nitrobenzene**, the primary techniques are NMR, IR, and Mass Spectrometry.

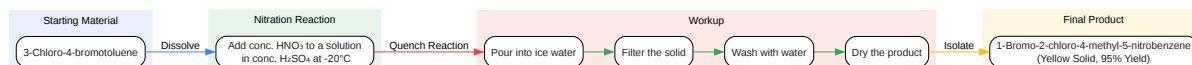
- ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the substitution pattern on the aromatic ring.
 - ¹H NMR (400 MHz, CDCl₃): δ 8.27 (s, 1H), 7.46 (s, 1H), 2.56 (s, 3H).[2]
 - Causality: The two singlets in the aromatic region (δ 8.27 and 7.46) correspond to the two isolated aromatic protons. Their chemical shifts are influenced by the electronic effects of the surrounding substituents. The singlet at δ 2.56 ppm, integrating to three protons, is characteristic of the methyl group.

Synthesis Protocol

The synthesis of **1-Bromo-2-chloro-4-methyl-5-nitrobenzene** is typically achieved via electrophilic nitration of a suitable precursor. The following protocol describes a common and efficient method.

Synthesis from 3-Chloro-4-bromotoluene[2]

This procedure leverages the directing effects of the existing substituents on the aromatic ring to achieve the desired regioselectivity during nitration.

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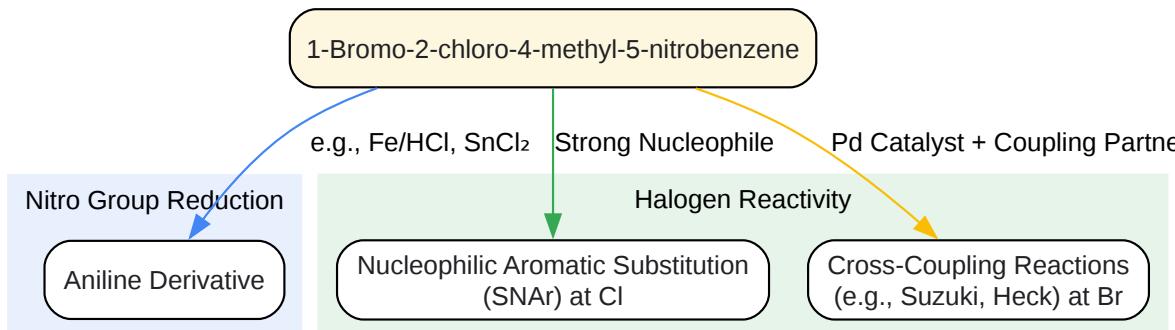
Caption: Workflow for the synthesis of **1-Bromo-2-chloro-4-methyl-5-nitrobenzene**.

Step-by-Step Methodology:

- **Reaction Setup:** In a reaction vessel suitable for low-temperature reactions, dissolve 1-bromo-2-chloro-4-methylbenzene (20 g, 100 mmol) in concentrated sulfuric acid (65 mL). Cool the solution to -20°C using an appropriate cooling bath (e.g., dry ice/acetone).
- **Nitration:** Slowly add concentrated nitric acid (15 mL) dropwise to the stirred solution, ensuring the temperature is maintained at -20°C. The addition of a nitrating agent to a strong acid like sulfuric acid generates the highly electrophilic nitronium ion (NO_2^+), which is the active species in this electrophilic aromatic substitution.
- **Reaction Monitoring and Quenching:** After the addition is complete, stir the reaction mixture for an additional 5 minutes. The reaction is then quenched by carefully pouring it into a beaker containing 500 g of ice water with vigorous stirring. This step deactivates the nitrating agent and precipitates the organic product, which is insoluble in the aqueous medium.
- **Isolation and Purification:** Collect the precipitated solid by vacuum filtration. Wash the solid product thoroughly with water to remove any residual acid.
- **Drying:** Dry the collected solid to obtain the crude product as a yellow solid (23 g, 95% yield).
[2]

Chemical Reactivity and Synthetic Applications

The synthetic utility of **1-Bromo-2-chloro-4-methyl-5-nitrobenzene** stems from the distinct reactivity of its functional groups.



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Caption: Key reaction pathways for **1-Bromo-2-chloro-4-methyl-5-nitrobenzene**.

- Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack. The chlorine atom is ortho to the nitro group, making it susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines) in an SNAr reaction.^[4] The bromine atom is meta to the nitro group and thus less activated. This differential reactivity allows for selective substitution of the chlorine atom.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl). This transformation is fundamental in the synthesis of anilines, which are themselves versatile intermediates for the construction of heterocycles and other functional groups.
- Cross-Coupling Reactions: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.^[5] This allows for the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) or carbon-heteroatom bonds, providing a powerful tool for building molecular complexity.^[5] This reactivity is crucial for synthesizing biaryl structures and other motifs prevalent in pharmaceuticals and materials science.^[5]

Applications in Drug and Agrochemical Development: This compound serves as a pivotal precursor for synthesizing complex organic molecules with potential therapeutic or biological activities.^[5] Its structural motifs are found in the precursors to various industrial chemicals,

pharmaceuticals, and agrochemicals like insecticides and herbicides.[5][6][7] The ability to selectively modify the different positions on the ring allows for the fine-tuning of pharmacological or biological properties.[5]

Safety, Handling, and Disposal

Working with **1-Bromo-2-chloro-4-methyl-5-nitrobenzene** requires strict adherence to safety protocols due to its potential hazards.

GHS Hazard Classification:

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
- Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]
- Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
- Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

Precautionary Measures and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[9]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[8][9]
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.[8]
- Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[11] Wash hands thoroughly after handling.[8] Keep containers securely sealed when not in use.[8]

First Aid Measures:

- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

Storage and Disposal:

- Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

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